![molecular formula C17H18ClN3O2S B2761844 N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 1001519-89-6](/img/structure/B2761844.png)
N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : Research has involved the synthesis of various derivatives of quinazoline and thiazolidin-4-one, aiming to explore their antimicrobial activities and structure-activity relationships. These compounds have shown significant in vitro antibacterial and antifungal activities, demonstrating the potential for further development as antimicrobial agents (Bhushan A. Baviskar et al., 2013).
Cytotoxicity and Anticancer Activity : Novel sulfonamide derivatives, including quinazoline and triazinoquinazolin derivatives, have been synthesized and evaluated for their cytotoxicity and anticancer activities. These studies have highlighted compounds with considerable cytotoxicity and specific anticancer activity against various cancer cell lines, suggesting the importance of structural modifications for enhancing biological activity (S. Kovalenko et al., 2012).
Biological Activities
Antimicrobial Properties : A series of new derivatives have been synthesized and tested for their antimicrobial properties. These derivatives include thiazolidin-4-one and triazolyl-thiazol-2-yl compounds, which exhibited significant antimicrobial activities, indicating their potential as antimicrobial agents (N. Kut et al., 2020).
Anticonvulsant and Antihistaminic Activities : The anticonvulsant and antihistaminic activities of various quinazoline derivatives have been investigated, revealing that certain compounds exhibit promising activities in preclinical models. These findings suggest the potential therapeutic applications of these compounds in treating conditions such as epilepsy and allergies (V. Alagarsamy et al., 2002).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-10-6-7-11(8-13(10)18)19-15(22)9-24-16-12-4-2-3-5-14(12)20-17(23)21-16/h6-8H,2-5,9H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAQLCOMTVKICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2761761.png)

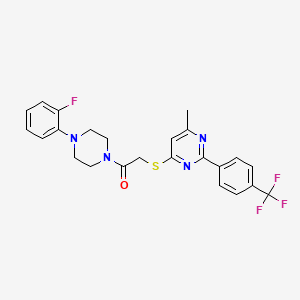
![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)
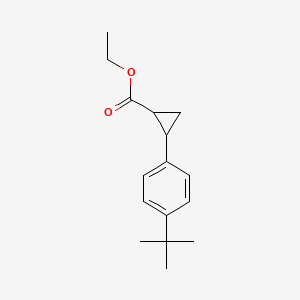
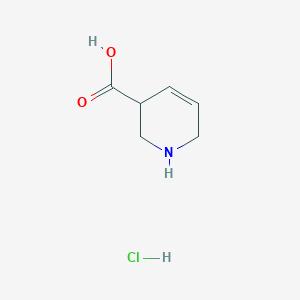
![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)
![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)
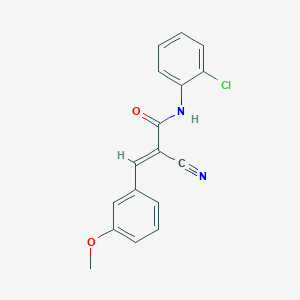
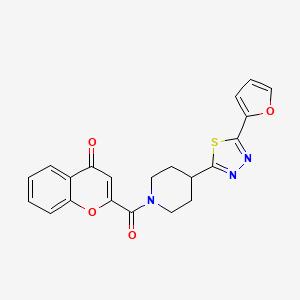
![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)

